3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
“3’-Cyano-[1,1’-biphenyl]-3-carboxylic acid” is a compound that contains two functional groups, a nitrile (−C≡N) and a carboxylic acid . It is a derivative of biphenyl, which is an organic compound that forms colorless crystals and has a particular smell .
Synthesis Analysis
The synthesis of such compounds often involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide derivatives, which “3’-Cyano-[1,1’-biphenyl]-3-carboxylic acid” is a part of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Biocatalyst Inhibition and Metabolic Engineering
Carboxylic acids, including derivatives like 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, are known for their flexibility and utility as precursors for a variety of industrial chemicals. However, they can inhibit biocatalysts such as engineered microbes at concentrations below the desired yield. Understanding the impact of carboxylic acids on biocatalysts like Escherichia coli and Saccharomyces cerevisiae is crucial for identifying metabolic engineering strategies to increase microbial robustness, which is essential for improving industrial performance of biocatalysts (Jarboe et al., 2013).
Anticancer Research
Cinnamic acid derivatives, which share a functional similarity with this compound, have received significant attention in medicinal research due to their anticancer potentials. The chemical flexibility of these compounds allows for various modifications, potentially leading to the development of novel anticancer agents. This area of research highlights the importance of carboxylic acid derivatives in synthesizing traditional and modern synthetic antitumor agents (De et al., 2011).
Antibacterial, Antifungal, and Antimycobacterial Properties
Cyano-compounds, including carboxylic acid derivatives, exhibit a broad spectrum of antimicrobial activities. Their chemical structures enable them to act against multidrug-resistant pathogenic bacteria, fungi, and Mycobacterium tuberculosis. Cyanobacteria, in particular, have been identified as a diverse source of compounds with significant antimicrobial activity, suggesting potential pharmaceutical applications (Swain et al., 2017).
Solvent Extraction Processes
The role of carboxylic acids in solvent extraction processes for recovering carboxylic acids from aqueous streams is critical, especially for the production of bio-based plastics. Recent developments in solvent technologies, including the use of ionic liquids and improvements in traditional amine-based systems, demonstrate the relevance of carboxylic acid derivatives in enhancing liquid-liquid extraction (LLX) processes (Sprakel & Schuur, 2019).
Safety and Hazards
Future Directions
The future directions of “3’-Cyano-[1,1’-biphenyl]-3-carboxylic acid” and related compounds are likely to involve further exploration of their synthesis and applications. For instance, cyanoacetic acid is a precursor to synthetic caffeine and a building block for many drugs . Similarly, new candidates of thiophene/phenylene co-oligomer species were synthesized for lasing applications .
Mechanism of Action
Target of Action
The primary target of 3’-Cyano-[1,1’-biphenyl]-3-carboxylic acid is organoboron reagents . These reagents are used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The organoboron reagents are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s cyano group can act as a radical acceptor in radical cascade reactions, providing diverse opportunities for the convenient construction of various important heterocycles and carbocycles .
Pharmacokinetics
It is also an inhibitor of CYP1A2 . The compound’s log P (lipophilicity) values vary depending on the method of calculation, but it is generally considered to have a consensus log P of 1.03 .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific biochemical pathways it affects. In the context of the Suzuki–Miyaura coupling reaction, the compound facilitates the formation of new carbon-carbon bonds . In radical cascade reactions, the compound’s cyano group acts as a radical acceptor, enabling the construction of various heterocycles and carbocycles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3’-Cyano-[1,1’-biphenyl]-3-carboxylic acid. For instance, the compound’s stability and reactivity can be affected by temperature . Additionally, the compound’s efficacy in Suzuki–Miyaura coupling reactions can be influenced by the specific conditions of the reaction, including the presence of other reagents and the pH of the reaction environment .
Biochemical Analysis
Biochemical Properties
It is known that cyano groups can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
Compounds with cyano groups have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that cyano groups can alter the electron densities of the orbitals, making them potential electron-transporting hosts with deep HOMO/LUMO energy levels .
Temporal Effects in Laboratory Settings
It is known that boronic acids and their esters, which may be structurally similar to this compound, are only marginally stable in water .
Dosage Effects in Animal Models
The effects of varying dosages of 3’-Cyano-[1,1’-biphenyl]-3-carboxylic acid in animal models have not been specifically studied. Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .
Metabolic Pathways
Cyanoamino acid metabolism is a known pathway, and this compound could potentially be involved in this or similar pathways .
Transport and Distribution
Compounds with similar structures may interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
The localization of messenger RNAs (mRNAs) has proven to be a prevalent mechanism used in a variety of cell types in animal development .
Properties
IUPAC Name |
3-(3-cyanophenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-8H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOFVXTZGJGLES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948209 | |
Record name | 3'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253678-93-2 | |
Record name | 3'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 253678-93-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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